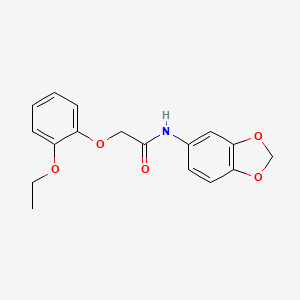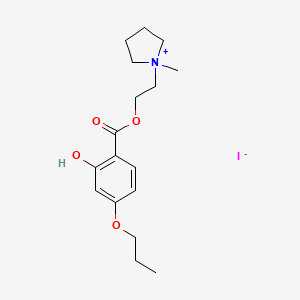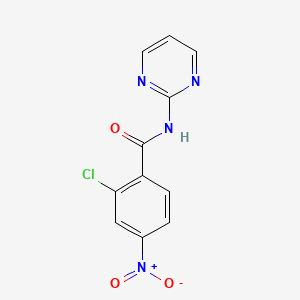![molecular formula C13H20N2 B5652974 1-methyl-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B5652974.png)
1-methyl-4-[(3-methylphenyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-[(3-methylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group and a 3-methylphenylmethyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(3-methylphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative.
Another method involves the Mannich reaction, where piperazine is reacted with formaldehyde and a suitable amine to form the desired product . This reaction is typically carried out under mild conditions, making it a convenient and efficient route for the synthesis of piperazine derivatives.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalysts, to achieve high efficiency and scalability.
化学反应分析
Types of Reactions
1-methyl-4-[(3-methylphenyl)methyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups on the piperazine ring and the phenylmethyl group.
Common Reagents and Conditions
Oxidation: Oxidation of the piperazine ring can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically occur under acidic or basic conditions, leading to the formation of N-oxides or other oxidized products.
Reduction: Reduction of the compound can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions are often performed under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions involve the replacement of functional groups on the piperazine ring or the phenylmethyl group. Common reagents for substitution include halogens, alkylating agents, and nucleophiles. These reactions can be carried out under various conditions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
1-methyl-4-[(3-methylphenyl)methyl]piperazine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it valuable in the development of new materials and chemical processes.
Biology: In biological research, piperazine derivatives are studied for their potential as enzyme inhibitors, receptor ligands, and other bioactive molecules. They are often used in assays to investigate the mechanisms of various biological processes.
Medicine: In medicine, this compound and its derivatives are explored for their therapeutic potential.
Industry: In the industrial sector, piperazine derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties make them suitable for a wide range of applications.
作用机制
The mechanism of action of 1-methyl-4-[(3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, enzymes, or ion channels, depending on its structure and functional groups.
For example, piperazine derivatives have been shown to modulate the activity of neurotransmitter receptors, such as serotonin and dopamine receptors . This modulation can lead to changes in neurotransmitter levels and signaling pathways, resulting in various physiological effects. Additionally, piperazine derivatives may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
相似化合物的比较
1-methyl-4-[(3-methylphenyl)methyl]piperazine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-methyl-4-phenylpiperazine: This compound has a phenyl group instead of a 3-methylphenyl group, which can lead to differences in reactivity and biological activity.
1-(4-methylphenyl)piperazine: This compound has a 4-methylphenyl group instead of a 3-methylphenyl group, resulting in variations in its chemical and biological properties.
1-(4-chlorophenyl)piperazine: The presence of a chlorine atom in this compound can significantly alter its reactivity and interactions with biological targets.
The unique structural features of this compound, such as the position and type of substituents, contribute to its distinct chemical and biological properties. These differences can influence its suitability for various applications and its potential as a therapeutic agent.
属性
IUPAC Name |
1-methyl-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-12-4-3-5-13(10-12)11-15-8-6-14(2)7-9-15/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUNOVJFCWZTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(2-ethyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidin-2-amine](/img/structure/B5652892.png)

![6-methyl-8-phenyl-7H-[1,2,5]oxadiazolo[3,4-f]quinoline](/img/structure/B5652902.png)

![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-(1H-pyrazol-3-ylmethyl)benzamide](/img/structure/B5652930.png)
![2-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5652940.png)
![1-[(2,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5652941.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5652955.png)
![N-ethyl-2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5652957.png)
![3-(1,2,4-triazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide](/img/structure/B5652959.png)

![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5652967.png)
![N,5-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5652975.png)
![2-({2-[1-(ethylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5652977.png)
